![molecular formula C14H18BrNO4 B13574144 tert-Butyl 8-bromo-2-(hydroxymethyl)-2H-benzo[b][1,4]oxazine-4(3H)carboxylate](/img/structure/B13574144.png)
tert-Butyl 8-bromo-2-(hydroxymethyl)-2H-benzo[b][1,4]oxazine-4(3H)carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 8-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the bromination of a suitable benzoxazine precursor, followed by esterification and hydroxymethylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 8-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the hydroxymethyl group to other functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl 8-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 8-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 8-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate: Similar compounds include other benzoxazine derivatives with different substituents, such as tert-butyl 8-chloro-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate and tert-butyl 8-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate.
Comparison: Compared to these similar compounds, tert-butyl 8-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate may exhibit different reactivity and biological activity due to the presence of the bromine atom, which can influence its chemical and physical properties.
Conclusion
Tert-butyl 8-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is a versatile compound with significant applications in various fields of scientific research Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis
Propiedades
Fórmula molecular |
C14H18BrNO4 |
|---|---|
Peso molecular |
344.20 g/mol |
Nombre IUPAC |
tert-butyl 8-bromo-2-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-7-9(8-17)19-12-10(15)5-4-6-11(12)16/h4-6,9,17H,7-8H2,1-3H3 |
Clave InChI |
BGZPWAKFRCWCNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(OC2=C1C=CC=C2Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


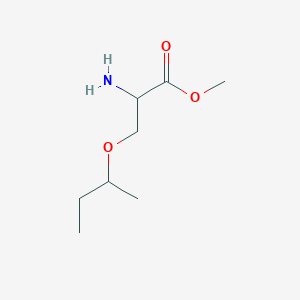
![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13574072.png)
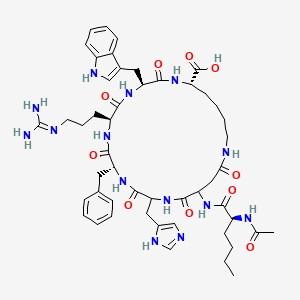
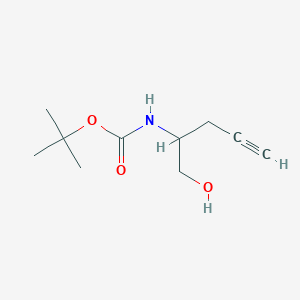

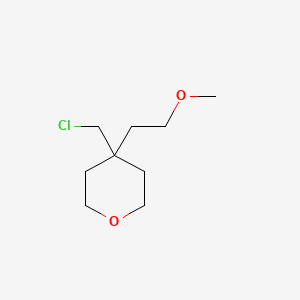

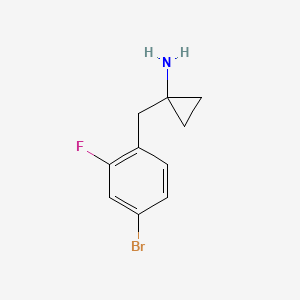
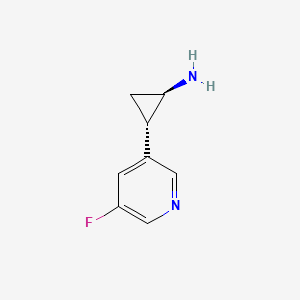
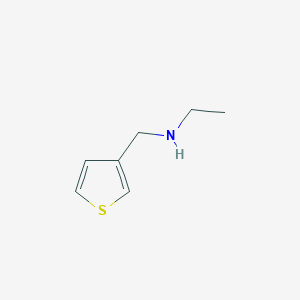
![(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13574155.png)

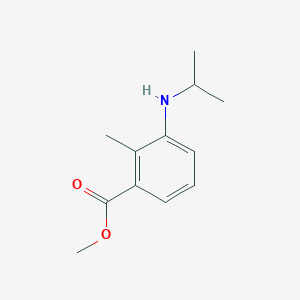
![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)
